molecular formula C12H9ClN2O3S B451115 5-chloro-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide

5-chloro-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide

Cat. No.: B451115
M. Wt: 296.73g/mol
InChI Key: NSWAGWLFHXVKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with a chloro group at the 5-position and a carboxamide group at the 2-position The carboxamide group is further substituted with a 4-methyl-3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine, such as 4-methyl-3-nitroaniline, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide: Lacks the nitro group, which may affect its biological activity.

    5-chloro-N-(3-nitrophenyl)thiophene-2-carboxamide: Lacks the methyl group, which may influence its chemical reactivity and biological properties.

Uniqueness

5-chloro-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide is unique due to the presence of both the nitro and methyl groups on the phenyl ring, which can significantly impact its chemical and biological properties. The combination of these substituents may enhance its potential as a drug candidate or functional material.

Properties

Molecular Formula

C12H9ClN2O3S

Molecular Weight

296.73g/mol

IUPAC Name

5-chloro-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide

InChI

InChI=1S/C12H9ClN2O3S/c1-7-2-3-8(6-9(7)15(17)18)14-12(16)10-4-5-11(13)19-10/h2-6H,1H3,(H,14,16)

InChI Key

NSWAGWLFHXVKFP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(S2)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(S2)Cl)[N+](=O)[O-]

Origin of Product

United States

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